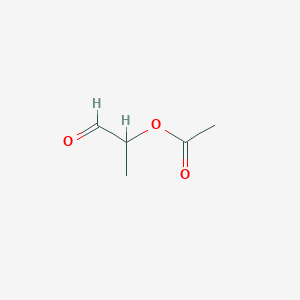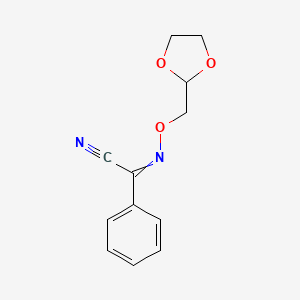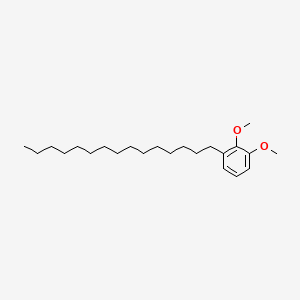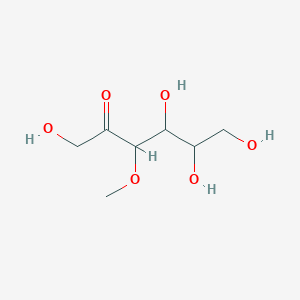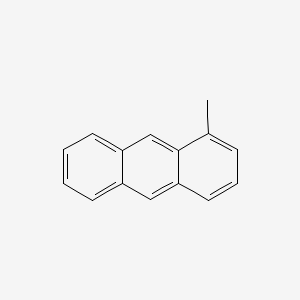
1-Méthylanthracène
Vue d'ensemble
Description
1-Methylanthracene (1-MA) is an aromatic hydrocarbon that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a colorless, crystalline solid with a melting point of 90-91°C. It is used in a variety of scientific research applications, including in biochemical and physiological studies, and as a source of energy in lab experiments.
Applications De Recherche Scientifique
Recherche sur le Cancer et Développement de Médicaments
Le 1-Méthylanthracène et ses dérivés ont été étudiés pour leur potentiel dans le traitement du cancer. Des dérivés de l'anthracène, comme le 9-Méthylanthracène, ont montré des promesses comme activateurs de p53 dans le traitement du glioblastome multiforme, une tumeur cérébrale létale . Bien qu'il ne s'agisse pas directement du this compound, ces études indiquent le potentiel des anthracènes méthylés en chimie médicinale.
Sciences de l'Environnement
En sciences de l'environnement, le this compound peut être utilisé comme composé modèle pour étudier le comportement des hydrocarbures aromatiques polycycliques (HAP) dans les écosystèmes. Les HAP sont des polluants environnementaux, et la compréhension de leur stabilité, de leur dégradation et de leur interaction avec d'autres facteurs environnementaux est cruciale pour les évaluations écologiques .
Science des Matériaux
Le this compound a des applications en science des matériaux en raison de ses propriétés structurelles. Il peut être utilisé dans la synthèse de nouveaux matériaux organiques, y compris des polymères et des semi-conducteurs organiques de petite taille, qui sont essentiels pour les appareils électroniques comme les OLED et les cellules solaires .
Chimie Analytique
En chimie analytique, le this compound est utilisé pour ses propriétés fluorescentes. Il peut servir d'étalon ou de traceur dans diverses techniques spectroscopiques pour analyser la présence et la concentration de composés similaires dans des mélanges .
Biochimie
Les dérivés de l'anthracène sont connus pour avoir des propriétés bioactives. Bien que les études spécifiques sur le this compound en biochimie soient limitées, des composés apparentés ont été étudiés pour leurs activités antimicrobiennes, anti-inflammatoires et inhibitrices d'enzymes, suggérant des applications biochimiques potentielles pour le this compound également .
Utilisations Industrielles
Le this compound a une importance industrielle, en particulier dans la synthèse de colorants et de pigments. L'anthracène, le composé parent, est utilisé dans la production du colorant rouge alizarine, et les dérivés méthylés peuvent également être utilisés dans la synthèse de colorants et d'autres procédés chimiques industriels .
Safety and Hazards
No special measures are required for 1-Methylanthracene . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . After skin contact, generally, the product does not irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . After swallowing, if symptoms persist, consult a doctor .
Relevant Papers There are several relevant papers on 1-Methylanthracene. For example, a paper titled “Fungal Bioactive Anthraquinones and Analogues” discusses the biological activities of anthraquinones and analogues . Another paper titled “Simple anthracene derivatives: different mechanoluminescence properties tailored only by a thiophene group” discusses the properties of anthracene derivatives . More papers can be found on Semantic Scholar .
Propriétés
IUPAC Name |
1-methylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJSFHJUQDYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC3=CC=CC=C3C=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074787 | |
| Record name | 1-Methylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610-48-0 | |
| Record name | 1-Methylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T2PP79W0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)

